Ethyl 3-azidopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

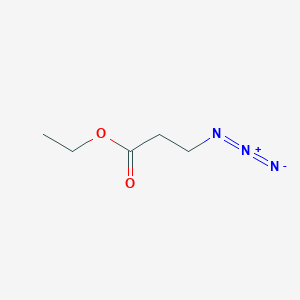

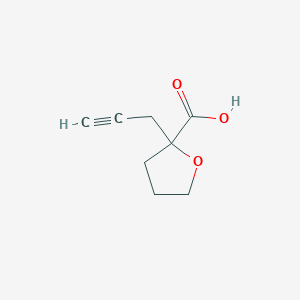

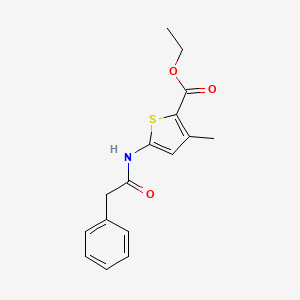

Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .

Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the reaction with tris-(2-chloro-ethyl)-amine and triethylamine in benzene at 80°C for 8 hours . The yield of this reaction is approximately 90% .Scientific Research Applications

Enzymatic Hydrolysis Enhancement

Ethyl 3-azidopropanoate is involved in enzymatic processes. For example, in the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, the application of ultrasound bath led to a decrease in reaction time without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Antifeedant Synthesis

Ethyl cinnamate, related to this compound, has been isolated for use as an antifeedant for the pine weevil, Hylobius abietis. The study led to the discovery of potent phenylpropanoid antifeedants for this pest (Bohman et al., 2008).

In Silico Bioactivity Analysis

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound related to this compound, has potential bioactivity as an analgesic and antidyslipidemic agent. Its crystal structure and properties have been analyzed for potential therapeutic applications (Navarrete-Vázquez et al., 2011).

Flavor Analysis in Food Products

Ethyl 2-methylpropanoate and related compounds have been identified as contributors to the fruity fermented off-flavor in peanuts. This study highlights the importance of such esters in the flavor profile of food products (Greene, Sanders, & Drake, 2008).

Solvent Applications in Supercritical Processes

Ethyl lactate (ethyl 2-hydroxypropanoate), a related compound, is emerging as an eco-friendly solvent with applications in food, pharmaceuticals, and chemical industries. Its phase behavior with CO2 is vital for the modeling and design of supercritical processes (Bermejo et al., 2013).

Azide Group Reactions

Studies on 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine have shown the formation of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution. This indicates potential applications in synthesizing complex organic compounds (Goryaeva et al., 2015).

Ring Expansion Reaction Studies

The regiochemistry of ring expansions of cyclic ketones using compounds like 1,3-azidopropanol has been examined. This provides insight into the reaction pathways of such compounds, which is useful in synthetic organic chemistry (Smith, Gracias, & Aubé, 2000).

Mechanism of Action

Target of Action

Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The primary targets of this compound are molecules with alkyne, BCN, and DBCO groups . These groups can react with the azide group of this compound via Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .

Biochemical Pathways

The formation of a stable triazole linkage suggests that it may influence pathways involving molecules with alkyne, bcn, and dbco groups

Pharmacokinetics

The compound’s ability to form stable triazole linkages suggests that it may have good stability and bioavailability

Result of Action

The formation of a stable triazole linkage suggests that it may alter the function of its target molecules

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and efficacy

Properties

IUPAC Name |

ethyl 3-azidopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-2-10-5(9)3-4-7-8-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLPCLPOFWYNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/no-structure.png)

![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)